Vicryl
Overview
Description
Synthesis Analysis
The synthesis of Vicryl involves the polymerization of glycolide and lactide in a specific ratio to form polyglactin 910. A noteworthy method in the synthesis of related compounds includes the stereocontrolled synthesis of vicinal diamines, which shares similarities with Vicryl's synthetic process. For instance, the stereocontrolled synthesis of vicinal diamines through organocatalytic asymmetric Mannich reactions of N-protected aminoacetaldehydes represents a significant advancement in the field, highlighting the complexity and precision required in such synthetic processes (Kano et al., 2012).
Molecular Structure Analysis
The molecular structure of Vicryl is characterized by its co-polymeric nature, comprising glycolide and lactide units. This structure contributes to its biodegradability and absorption in the body. The study of vic-dioxime ligands and their metal complexes, while not directly related to Vicryl, provides insight into the complexity of designing molecules with specific properties and reactivities (Kilic et al., 2006).
Chemical Reactions and Properties
Vicryl's chemical properties allow it to undergo hydrolysis, leading to its absorption and eventual biodegradation within the body. The polymer's design enables controlled degradation, which is critical for its use in medical applications. The hydrolysis mechanism is akin to the reactions observed in the synthesis of polyfunctionalized pyrroles, which undergo cyclocondensation reactions guided by specific catalysts (Guchhait et al., 2018).
Physical Properties Analysis
Vicryl's physical properties, including its strength and handling characteristics, make it suitable for surgical applications. Its controlled absorption by slow depolymerization and dissolution in the body without causing significant tissue reaction has been confirmed in clinical settings (Reul, 1977). These properties are critical for ensuring that the suture material supports tissue healing and then safely degrades.
Chemical Properties Analysis
The chemical properties of Vicryl, such as its biocompatibility and low antigenicity, stem from its unique molecular structure. Studies have shown that Vicryl sutures elicit minimal inflammatory response, further highlighting their suitability for medical use (Maurer & McDonald, 1985). The controlled degradation of Vicryl, leading to the formation of oligomers that are more easily absorbed by the surrounding tissues, is a testament to its well-designed chemical properties.
Scientific Research Applications
Inflammatory Response in Soft Tissues
Vicryl, known for its mild tissue reaction, has been evaluated for its inflammatory response in soft tissues. In a study comparing Vicryl with catgut, silk, and polypropylene sutures in rats, Vicryl produced the mildest tissue reaction among the materials at all experimental periods. This suggests Vicryl's suitability for reducing tissue inflammation during the healing process (Yaltırık et al., 2003).
Vicryl Hypersensitivity Test and Histological Response
A case study reported on Vicryl hypersensitivity, where histology showed a significant inflammatory response composed of foreign body and allergic reactions. The study underscores the importance of recognizing Vicryl hypersensitivity and the methodology for testing it (Stocco et al., 2016).
Genetic Effects on Fibroblast Culture
Research has indicated Vicryl's potential as a biocompatible and regenerative tool in medicine. A study evaluating the expression levels of genes related to adhesion and traction-resistance in fibroblasts found that most genes were up-regulated after treatment with Vicryl, highlighting its beneficial effects on cell behavior (Baj et al., 2017).
Use in Craniofacial Surgery
In craniofacial surgery, Vicryl has been used effectively for the fixation of transposed bone segments. Studies have shown that absorbable sutures like Vicryl can provide stable and cost-effective osteosynthesis without significant foreign body reactions, making it a viable option in such surgeries (Linz et al., 2016); (Horn et al., 2019).
Antibacterial Coating and Wound Infection
Studies on Vicryl Plus, a variant of Vicryl coated with triclosan, have shown its efficacy in reducing wound infections. Its antibacterial coating has been effective in various surgical contexts, such as abdominal surgery and colorectal procedures, indicating its potential in preventing surgical site infections (Justinger et al., 2009); (Rašić et al., 2011).
Vicryl in Tendon Reconstruction
Vicryl mesh has been explored for its mechanical properties and potential use in tendon reconstruction. Its application as a novel biomaterial in attaching tendon to metal implants showcases its versatility and the possibility of wider applications in orthopedic surgeries (Pendegrass et al., 2006).
Safety And Hazards
While Vicryl is generally safe, its use is contraindicated in the closure of any cutaneous wound exposed to the air, as it draws moisture from the healing tissue to the skin and allows bacteria and irritants to migrate into the wound. This may lead to high reactivity to the contaminants, poor wound healing, and eventually infection .
properties
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKNASZPVZHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26780-50-7, 107131-72-6 | |
Record name | Poly-(DL)-lactide-co-glycolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80910517 | |
Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |
CAS RN |
107760-14-5 | |
Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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